6-[(2R)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one
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Overview
Description
(-)-Toddanol: is a naturally occurring sesquiterpenoid compound that has garnered interest due to its unique chemical structure and potential biological activities. It is isolated from the roots of the plant Toddalia asiatica, which is known for its medicinal properties. The compound exhibits a range of biological activities, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Toddanol involves several steps, starting from simpler organic molecules. One common synthetic route includes the use of cyclization reactions to form the core sesquiterpenoid structure. The reaction conditions typically involve the use of catalysts such as Lewis acids to facilitate the cyclization process. Additionally, protecting groups may be used to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of (-)-Toddanol is less common due to the complexity of its synthesis. advances in synthetic organic chemistry have made it possible to produce this compound in larger quantities through optimized reaction conditions and the use of more efficient catalysts. The scalability of these methods is still a subject of ongoing research.
Chemical Reactions Analysis
Types of Reactions: (-)-Toddanol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule, altering its chemical properties.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s biological activity.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide, often used under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride, typically used in anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles, often used under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while reduction reactions may produce alkanes or alkenes.
Scientific Research Applications
Chemistry: In chemistry, (-)-Toddanol is used as a model compound to study sesquiterpenoid synthesis and reactivity. Its unique structure provides insights into the mechanisms of cyclization and other organic reactions.
Biology: In biology, (-)-Toddanol has been studied for its potential antimicrobial and anti-inflammatory properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
Medicine: In medicine, (-)-Toddanol is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may have anti-cancer properties, making it a subject of interest in oncology research.
Industry: In industry, (-)-Toddanol is used in the development of new pharmaceuticals and agrochemicals. Its unique chemical properties make it a valuable starting material for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of (-)-Toddanol involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific enzymes and receptors, thereby modulating their activity. For example, its anti-inflammatory effects may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, its antimicrobial activity may result from disrupting the cell membranes of bacteria and fungi.
Comparison with Similar Compounds
(-)-Patchoulol: Another sesquiterpenoid with similar structural features but different biological activities.
(-)-Cedrol: A sesquiterpenoid with similar chemical properties but distinct uses in perfumery and aromatherapy.
(-)-Germacrene D: A sesquiterpenoid with similar synthetic routes but different applications in agriculture.
Uniqueness: (-)-Toddanol is unique due to its specific biological activities and the complexity of its synthesis. Unlike other sesquiterpenoids, it has shown potential in a wide range of scientific research applications, from antimicrobial to anti-cancer studies. Its unique structure also makes it a valuable model compound for studying sesquiterpenoid chemistry.
Properties
Molecular Formula |
C16H18O5 |
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Molecular Weight |
290.31 g/mol |
IUPAC Name |
6-[(2R)-2-hydroxy-3-methylbut-3-enyl]-5,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C16H18O5/c1-9(2)12(17)7-11-13(19-3)8-14-10(16(11)20-4)5-6-15(18)21-14/h5-6,8,12,17H,1,7H2,2-4H3/t12-/m1/s1 |
InChI Key |
RUCHZOCSENTTRO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=C)[C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O |
Canonical SMILES |
CC(=C)C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O |
Origin of Product |
United States |
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